Lipophilicity & PSA: vs. 3-Hydroxy Boc-Piperidine
The methoxy analog exhibits a substantially higher computed logP (XLogP3-AA) and lower topological polar surface area (TPSA) than the corresponding 3-hydroxy Boc-piperidine. Specifically, tert-butyl 3-methoxypiperidine-1-carboxylate has logP = 1.97 and PSA = 38.77 Ų [1], while (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate shows logP = 1.316 and PSA = 49.77 Ų [2]. This ΔlogP of +0.654 and ΔPSA of -11.0 Ų indicate that the methoxy compound is significantly more lipophilic and less polar, which typically correlates with improved passive blood-brain barrier permeability.
| Evidence Dimension | Lipophilicity and polar surface area |
|---|---|
| Target Compound Data | logP = 1.97, PSA = 38.77 Ų |
| Comparator Or Baseline | (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate; logP = 1.316, PSA = 49.77 Ų |
| Quantified Difference | ΔlogP = +0.654; ΔPSA = -11.0 Ų |
| Conditions | Computed values (XLogP3-AA) from Molbase database |
Why This Matters
For CNS drug discovery programs, the higher lipophilicity and lower PSA of the methoxy analog make it a preferred scaffold when blood-brain barrier penetration is desired, directly influencing procurement selection.
- [1] Molbase. TERT-BUTYL 3-METHOXYPIPERIDINE-1-CARBOXYLATE. CAS 146337-23-7. LogP 1.9702, PSA 38.77. Accessed April 2026. View Source
- [2] Molbase. (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate. CAS 143900-43-0. LogP 1.3161, PSA 49.77. Accessed April 2026. View Source
